molecular formula C14H11ClO B2415540 2-(Biphenyl-4-YL)acetyl chloride CAS No. 39889-69-5

2-(Biphenyl-4-YL)acetyl chloride

Cat. No. B2415540
CAS RN: 39889-69-5
M. Wt: 230.69
InChI Key: HWTMLSYLXGLSDF-UHFFFAOYSA-N
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Description

2-(Biphenyl-4-YL)acetyl chloride, also known as Biphenyl-4-ylacetyl chloride, is a chemical compound with the molecular formula C14H11ClO . It has been used in the preparation of a novel thiourea compound, N - (6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Biphenylacetic acid . A number of N-substituted (4-biphenyl)amides have been synthesized by condensation of 4-biphenyl acetic acid (4-BPAA) with SOCl2 in dry benzene to prepare 4-biphenyl acetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group attached to an acetyl chloride group . The biphenyl group consists of two benzene rings linked at the [1,1’] position .


Chemical Reactions Analysis

Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . Acid chlorides, like this compound, are extremely reactive and are open to attack by nucleophiles .

Scientific Research Applications

Synthesis and Characterization of Complexes

Research has explored the synthesis and characterization of new ketooximes and their complexes using 2-(Biphenyl-4-YL)acetyl chloride. This compound was used as a starting point in reactions involving chloroacetyl chloride and biphenyl, leading to the production of various compounds with potential applications in chemistry and material science. These new substances were characterized using methods like AAS, infrared spectra, and magnetic susceptibility measurements, showing that ketooximes act as bidentate ligands bonding metal ions (Karipcin & Arabali, 2006).

Pharmaceutical Research

Biphenyl-based compounds, closely related to this compound, have been studied for their potential in pharmaceutical applications. These compounds have shown significant anti-tyrosinase activities, comparable to standard inhibitors. This research provides insight into the development of new pharmaceutical products (Kwong et al., 2017).

Material Science and Polymer Research

The synthesis of Thiophen-3-yl acetic acid 4-Pyrrol-1-yl phenyl ester and its conducting polymers, involving reactions with thiophen-3-yl acetyl chloride, is a significant area of research. These compounds have applications in material science, particularly in the development of conducting polymers with potential uses in various technological applications (Bingöl et al., 2005).

Antifungal Properties

Studies have also been conducted on the synthesis of substituted 4-biphenylamides using 4-biphenyl acetyl chloride. These compounds have demonstrated antifungal properties against certain pathogens, indicating potential applications in antifungal drug development (Khullar, 2019).

Environmental Applications

Research into the radiolytic dechlorination of polychlorinated biphenyls in alkaline 2-propanol solutions has utilized derivatives of biphenyl, including this compound. This work is significant for environmental science, offering potential methods for the safe disposal of harmful PCBs (Sawai et al., 1974).

properties

IUPAC Name

2-(4-phenylphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTMLSYLXGLSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 4-biphenyl acetic acid (8.48 g, 40 mmole) in dry benzene was cooled and stirred in an ice bath and oxalyl chloride (5.0 ml, 57.5 mmole) was added, followed dropwise by a solution of dry dimethylformamide (0.5 ml) in dry benzene. After the vigorous gas evolution subsided, the resulting solution was stirred at room temperature for 30 minutes. It was then evaporated and dried in vacuo (oil pump ~30) to afford 4-biphenylacetyl chloride as a solid (9.3 g, ~100%). This was used for reaction without further characterization. The above acid chloride was dissolved in CH2C12 (400 ml), stirred in an ice bath and a solution of sodium azide (3.9 g, 60 mmole) and (n-Bu)4N+H-SO4 (1.0 g) in water (120 ml) was added. (Ref. J. R. Pfister and W. E. Wyman, Synthesis, 38 (1983). The mixture was then stirred vigorously in the ice bath. After 45 minutes, the CH2Cl2 layer was separated, washed with water and brine, dried (MgSO4 anhydrous) and evaporated in vacuo (at ~25° ; CAUTION: DO NOT HEAT) to afford the title compound as a solid (8.5 g, 90.4%). The IR spectrum (Nujol) showed a weak peak at 2273 cm-1 (N=C=O) and a very strong peak at 2140 cm-1 (N3). It showed only one spot on tlc (silica gel, EtOAc-hexane, 1:1) and was used in the next step without further characterization.
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